N-ethyl-N-methylpropane-1,3-diamine
Description
N-Ethyl-N-methylpropane-1,3-diamine is a tertiary amine derivative of propane-1,3-diamine, characterized by an ethyl and a methyl group attached to the central nitrogen atom. The compound has been listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued . Its applications are inferred from related diamines, which span biocidal, catalytic, and pharmaceutical roles.
Properties
IUPAC Name |
N'-ethyl-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-8(2)6-4-5-7/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVNYRKFLIOCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-methylpropane-1,3-diamine typically involves the alkylation of propane-1,3-diamine. One common method is the reaction of propane-1,3-diamine with ethyl iodide and methyl iodide under basic conditions. The reaction proceeds as follows:
- Propane-1,3-diamine is dissolved in a suitable solvent such as ethanol.
- Ethyl iodide and methyl iodide are added to the solution.
- The mixture is heated under reflux with a base such as potassium carbonate to facilitate the alkylation reaction.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-methylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halides like ethyl bromide or methyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of N-ethyl-N-methylpropanamide or N-ethyl-N-methylpropanenitrile.
Reduction: Formation of N-ethylpropane-1,3-diamine or N-methylpropane-1,3-diamine.
Substitution: Formation of various substituted diamines depending on the electrophile used.
Scientific Research Applications
N-ethyl-N-methylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-ethyl-N-methylpropane-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can alter the structure and function of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Propane-1,3-Diamine Derivatives
Key Observations :
- Alkyl Chain Length : Longer chains (e.g., dodecyl in APDA) enhance hydrophobicity, impacting solubility and membrane interactions .
- Symmetry : Asymmetric substitution (e.g., ethyl + methyl) may influence stereochemical outcomes in catalysis .
Physicochemical Properties
Solubility and Stability :
- N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (APDA) exhibits low water solubility due to its dodecyl chain but demonstrates stability in organic solvents .
- TBP (tetrabutyl derivative) is lipophilic, favoring applications in non-polar media .
Thermal and Spectral Data :
- ¹³C-NMR spectra of cyclen-based diamines (e.g., N-(2-aminoethyl)propane-1,3-diamine) show signal broadening due to macrocyclic effects, complicating structural analysis .
Antimicrobial Activity :
- APDA (N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) ranks highest in antimicrobial efficacy among quaternary ammonium compounds, surpassing didecyldimethylammonium chloride (DDAC) and hydrogen peroxide .
Anticancer Activity :
Toxicity Profiles :
- Limited toxicological data exist for this compound, though analogs like TBP show moderate cytotoxicity in vitro .
Regulatory Status :
- APDA is compliant with REACH regulations (CAS 2372-82-9) and is listed in safety data sheets (SDS) with hazard codes H314 (skin corrosion) and H410 (aquatic toxicity) .
Biological Activity
N-Ethyl-N-methylpropane-1,3-diamine (also known as N-ethyl-1,3-propanediamine) is an organic compound characterized by two amine functional groups, which contribute to its biological activity. This compound has garnered attention in various fields including medicinal chemistry, biochemistry, and materials science due to its unique properties and potential applications.
- Molecular Formula : C5H14N2
- Molecular Weight : 102.18 g/mol
- Physical State : Colorless to pale yellow liquid
- Boiling Point : Approximately 156 °C
- Density : ~0.8 g/mL
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino groups facilitate the formation of hydrogen bonds and ionic interactions, which can modulate biochemical pathways. This interaction is crucial for its applications in drug development and synthesis of biologically active compounds.
Biological Applications
-
Medicinal Chemistry :
- Used as a building block for synthesizing pharmaceuticals targeting specific enzymes or receptors.
- Investigated for its potential role in modulating neurotransmitter systems.
-
Research Applications :
- Employed in organic synthesis as a reagent for forming heterocycles and coordination complexes.
- Utilized in proteomics research due to its reactivity with biomolecules.
-
Industrial Uses :
- Acts as a catalyst in polymerization reactions.
- Functions as an intermediate in the production of various chemicals.
Case Study 1: Synthesis of Biologically Active Compounds
A study demonstrated the synthesis of new amide-based insecticidal active ingredients using biomass-derived monomers, where this compound played a critical role in the reaction process . This highlights its utility in agrochemical applications.
Case Study 2: Interaction with Enzymes
Research indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. The presence of amino groups allows it to bind effectively to enzyme active sites, altering their function and potentially leading to therapeutic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-Methyl-1,3-propanediamine | Contains a methyl group | Less basic than this compound |
| 1,3-Propanediamine | No ethyl group | Lacks the additional reactivity provided by the ethyl group |
| N,N-Dimethyl-1,3-propanediamine | Two methyl groups | Different steric hindrance affecting reactivity |
Q & A
Q. What are the standard synthetic routes for preparing N-ethyl-N-methylpropane-1,3-diamine?
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 1,3-diaminopropane with ethylamine or methylamine under controlled conditions (e.g., solvent choice, temperature, and pH). Continuous flow reactors are recommended to enhance yield and selectivity by maintaining precise reaction parameters . Purification methods like fractional distillation or crystallization are critical to isolate the product from by-products such as unreacted amines or oligomers.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly distinguishing between primary, secondary, and tertiary amines. Infrared (IR) spectroscopy identifies N-H stretching vibrations (~3300 cm⁻¹) and C-N bonds (~1250 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns, while elemental analysis validates stoichiometry .
Q. What are the common chemical reactions involving this compound?
The compound participates in:
- Oxidation : Forms nitroso/nitro derivatives using agents like H₂O₂ or KMnO₄.
- Reduction : Converts to secondary/tertiary amines via LiAlH₄ or NaBH₄.
- Nucleophilic substitution : Reacts with acyl chlorides or aldehydes to form amides/imines . Reaction conditions (e.g., solvent polarity, catalyst use) significantly influence product distribution.
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in this compound synthesis?
Design of Experiments (DoE) methodologies, such as response surface modeling, can systematically evaluate variables (e.g., molar ratios, temperature, and reaction time). Kinetic studies using in-situ FTIR or HPLC monitoring help identify intermediate species and adjust conditions dynamically .
Q. What computational approaches predict the reactivity of this compound in biological systems?
Density Functional Theory (DFT) calculations model electron density and frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking studies simulate interactions with biomolecular targets (e.g., enzymes or DNA) to elucidate mechanisms of action .
Q. How can contradictions in reported reactivity data (e.g., oxidation yields) be resolved?
Comparative studies under standardized conditions (solvent, temperature, catalyst) are essential. Advanced analytical techniques, like GC-MS or LC-HRMS, can detect trace impurities or intermediates that alter reaction pathways. Meta-analyses of published datasets may reveal overlooked variables (e.g., humidity or oxygen levels) .
Q. What experimental strategies evaluate the biological activity of this compound?
- In vitro assays : Measure cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase activity), or DNA binding (fluorescence quenching).
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., IRE1α-XBP1 signaling) .
- Structural analogs : Compare bioactivity with polyamines like spermidine to assess specificity .
Safety and Methodological Considerations
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Q. Which analytical methods ensure high purity for research-grade this compound?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) or GC-MS.
- Water content : Karl Fischer titration.
- Elemental analysis : Validate C, H, N ratios within ±0.3% of theoretical values .
Q. How does this compound compare to structurally similar polyamines in stability and reactivity?
Unlike spermidine (two primary amines) or spermine (four amines), this compound’s mixed primary/secondary amine groups enhance steric hindrance, reducing nucleophilic reactivity but increasing selectivity in coordination chemistry (e.g., metal complex formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
